1-Butyl-4-iodobicyclo[2.2.1]heptane
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Overview
Description
1-Butyl-4-iodobicyclo[2.2.1]heptane is an organic compound belonging to the bicyclo[2.2.1]heptane family. This compound features a unique structure with a butyl group and an iodine atom attached to a bicyclo[2.2.1]heptane core. The bicyclo[2.2.1]heptane framework is known for its rigidity and stability, making it an interesting subject for various chemical studies and applications .
Preparation Methods
The synthesis of 1-butyl-4-iodobicyclo[2.2.1]heptane can be achieved through several routes. One common method involves the iodination of 1-butylbicyclo[2.2.1]heptane using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring the preservation of the bicyclo[2.2.1]heptane structure .
The use of organocatalysts and enantioselective reactions can enhance the yield and purity of the desired product .
Chemical Reactions Analysis
1-Butyl-4-iodobicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cycloaddition Reactions: The bicyclo[2.2.1]heptane core can participate in cycloaddition reactions, forming more complex structures.
The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution with sodium azide yields 1-butyl-4-azidobicyclo[2.2.1]heptane, while oxidation with peracids can produce 1-butyl-4-iodobicyclo[2.2.1]heptanone .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-butyl-4-iodobicyclo[2.2.1]heptane exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. The rigidity of the bicyclo[2.2.1]heptane core influences the reaction pathways and outcomes .
Comparison with Similar Compounds
1-Butyl-4-iodobicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
1-Butyl-4-bromobicyclo[2.2.1]heptane: Similar in structure but with a bromine atom instead of iodine.
1-Butyl-4-chlorobicyclo[2.2.1]heptane: Another halogenated derivative with chlorine.
1-Butyl-4-fluorobicyclo[2.2.1]heptane: The fluorine derivative is the least reactive among the halogenated compounds, often requiring harsher conditions for reactions.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various chemical transformations and applications .
Properties
CAS No. |
62947-58-4 |
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Molecular Formula |
C11H19I |
Molecular Weight |
278.17 g/mol |
IUPAC Name |
1-butyl-4-iodobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H19I/c1-2-3-4-10-5-7-11(12,9-10)8-6-10/h2-9H2,1H3 |
InChI Key |
XVQFWACEAHUMDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC12CCC(C1)(CC2)I |
Origin of Product |
United States |
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